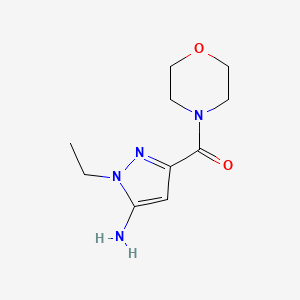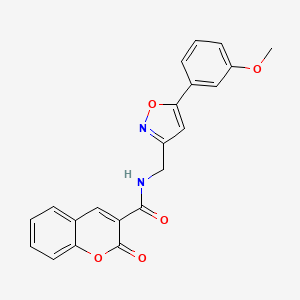![molecular formula C12H19N3S B2440413 [4-(二乙氨基)-2-甲基苯基]硫脲 CAS No. 810662-59-0](/img/structure/B2440413.png)
[4-(二乙氨基)-2-甲基苯基]硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Diethylamino)-2-methylphenyl]thiourea is a useful research compound. Its molecular formula is C12H19N3S and its molecular weight is 237.37. The purity is usually 95%.
BenchChem offers high-quality [4-(Diethylamino)-2-methylphenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Diethylamino)-2-methylphenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌性能
硫脲,包括“[4-(二乙氨基)-2-甲基苯基]硫脲”,表现出显著的抗菌活性。研究人员调查了它们作为抗菌和抗真菌剂的潜力。 这些化合物可以抑制各种病原体的生长,使其成为开发新型抗菌药物的宝贵候选者 .
抗氧化活性
“[4-(二乙氨基)-2-甲基苯基]硫脲”可能具有抗氧化性能。 抗氧化剂在中和有害自由基、保护细胞免受氧化损伤以及可能预防与氧化应激相关的疾病方面起着至关重要的作用 .
抗癌潜力
硫脲已被探索用于其抗癌作用。 “[4-(二乙氨基)-2-甲基苯基]硫脲”可以抑制癌细胞增殖或诱导凋亡。 需要进一步研究来阐明其具体的机制及其作为抗癌剂的潜力 .
抗炎应用
炎症是各种疾病的关键因素。包括我们感兴趣的化合物在内的硫脲可能表现出抗炎特性。 研究人员正在调查它们调节炎症通路和减少炎症相关损伤的能力 .
抗阿尔茨海默病活性
阿尔茨海默病涉及神经退行性变和认知下降。一些硫脲在保护神经元和改善认知功能方面显示出希望。 “[4-(二乙氨基)-2-甲基苯基]硫脲”可以探索其在阿尔茨海默病治疗中的潜力 .
降压作用
高血压(高血压)是一个全球性的健康问题。某些硫脲可能通过影响血管功能或调节血压来具有降压特性。 需要进一步调查来验证这种可能性 .
其他应用
除了上述领域之外,硫脲还因其在药物设计、催化和材料科学中的作用而受到研究。 它们的多样化应用突出了它们在各个科学领域的重要性 .
作用机制
Target of Action
This compound is a derivative of coumarin , which is known to interact with various biological targets, including enzymes and receptors, and has been used in the development of pharmaceuticals . .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions of [4-(Diethylamino)-2-methylphenyl]thiourea with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Result of Action
Coumarin derivatives have been found to exhibit various biological activities, including anti-inflammatory, anticoagulant, and anticancer effects . The specific effects of [4-(Diethylamino)-2-methylphenyl]thiourea would depend on its mode of action and the biochemical pathways it affects.
生化分析
Biochemical Properties
[4-(Diethylamino)-2-methylphenyl]thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, [4-(Diethylamino)-2-methylphenyl]thiourea can inhibit the activity of peroxidase enzymes, which are involved in oxidative stress responses . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their function and impacting cellular processes.
Cellular Effects
The effects of [4-(Diethylamino)-2-methylphenyl]thiourea on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [4-(Diethylamino)-2-methylphenyl]thiourea has been observed to affect thyroid gland function by inhibiting the synthesis of thyroid hormones, leading to altered metabolic rates and cellular energy balance . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of [4-(Diethylamino)-2-methylphenyl]thiourea involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, [4-(Diethylamino)-2-methylphenyl]thiourea can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Diethylamino)-2-methylphenyl]thiourea can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to [4-(Diethylamino)-2-methylphenyl]thiourea in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including changes in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of [4-(Diethylamino)-2-methylphenyl]thiourea vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, [4-(Diethylamino)-2-methylphenyl]thiourea can induce toxic or adverse effects, including thyroid dysfunction, metabolic imbalances, and potential organ damage . It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
[4-(Diethylamino)-2-methylphenyl]thiourea is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound undergoes metabolic oxidation at the sulfur atom, catalyzed by enzymes such as flavin-containing monooxygenase (FMO) . The resulting metabolites may be further processed and excreted from the body. The metabolic pathways of [4-(Diethylamino)-2-methylphenyl]thiourea can influence its overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of [4-(Diethylamino)-2-methylphenyl]thiourea within cells and tissues are critical for its biological effects. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, [4-(Diethylamino)-2-methylphenyl]thiourea may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [4-(Diethylamino)-2-methylphenyl]thiourea is essential for its activity and function. This compound may be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications . For example, [4-(Diethylamino)-2-methylphenyl]thiourea may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can influence enzyme activity and cellular metabolism.
属性
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-4-15(5-2)10-6-7-11(9(3)8-10)14-12(13)16/h6-8H,4-5H2,1-3H3,(H3,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHFGIKANBXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)



![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)



